N-(3-chloro-4-methylphenyl)-3-nitrobenzamide
Description
N-(3-Chloro-4-methylphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position of the benzoyl moiety and a 3-chloro-4-methylphenyl substituent on the amide nitrogen (Figure 1). Its molecular formula is C₁₄H₁₁ClN₂O₃, with a molecular weight of 290.70 g/mol . This compound is primarily utilized in research settings for structural and pharmacological studies, particularly in the development of polyimide precursors or bioactive molecules.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-6-11(8-13(9)15)16-14(18)10-3-2-4-12(7-10)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVXZNUBQMBYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034999 | |
| Record name | N-(3-Chloro-4-methylphenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73544-86-2 | |
| Record name | N-(3-Chloro-4-methylphenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-CHLORO-4'-METHYL-3-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-chloro-4-methylphenyl)-3-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Reduction: N-(3-chloro-4-methylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(3-chloro-4-carboxyphenyl)-3-nitrobenzamide.
Scientific Research Applications
Chemical Properties and Structure
N-(3-chloro-4-methylphenyl)-3-nitrobenzamide can be represented by the following molecular formula:
- Molecular Formula : C15H13ClN2O3
- Molecular Weight : 304.73 g/mol
The compound features a chloro substituent on the aromatic ring, a nitro group, and an amide functional group, which contribute to its reactivity and biological properties.
Medicinal Chemistry
This compound has been investigated for its potential as an antibacterial and anticancer agent. The presence of the nitro group is believed to enhance its biological activity through mechanisms such as enzyme inhibition and disruption of cellular processes.
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Enterococcus faecalis | 32 |
This data suggests that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, making it a candidate for further development as an antibacterial agent.
- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines. Mechanistic studies reveal that it can activate caspase pathways, promoting programmed cell death in tumor cells. In vitro studies have demonstrated significant potency against various cancer cell lines, with IC50 values indicating effective growth inhibition.
Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Reduction : The nitro group can be reduced to form an amine.
- Substitution Reactions : The chloro group can be substituted with other nucleophiles under appropriate conditions.
These reactions provide pathways for creating derivatives with potentially enhanced biological activities or novel properties.
In Vitro Studies
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. This indicates its potential as an effective therapeutic agent in oncology.
Animal Models
In vivo studies using murine models have shown promising results in reducing tumor size when treated with this compound. Such findings suggest its potential for therapeutic use in cancer treatment.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent Position and Electronic Effects
- N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (CAS: 196875-95-3): This positional isomer features a nitro group at the 4-position of the benzoyl ring instead of the 3-position. Its molecular weight is identical to the 3-nitro analog (290.70 g/mol), but differences in dipole moment could affect reactivity and biological activity .
N-(3-Chloro-4-fluorophenyl)-3-nitrobenzamide (Alfa Aesar H58729):
Replacing the methyl group with fluorine at the 4-position introduces stronger electron-withdrawing effects, which may stabilize the amide bond and alter metabolic stability. Fluorine’s smaller atomic radius compared to methyl could also reduce steric hindrance, improving binding affinity in receptor-based applications .
Functional Group Modifications
- 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide (Synthesized by Z. Zhe et al.): Substituting the nitro group with an amino (-NH₂) group significantly alters electronic properties, increasing basicity and reducing oxidative stability. This modification is critical in medicinal chemistry, as amino groups often enhance bioavailability and target engagement .
- This compound’s larger molecular weight (436.84 g/mol) and extended conjugation system may improve fluorescence properties for imaging applications .
Physicochemical and Pharmacological Properties
Key Observations :
- Nitro vs. Amino Groups: Nitro-substituted analogs exhibit higher oxidative stability but lower solubility in polar solvents compared to amino derivatives.
- Halogen Effects : Fluorine substitution enhances metabolic resistance, whereas chlorine increases lipophilicity and membrane permeability.
Biological Activity
N-(3-chloro-4-methylphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group, a chloro-substituted aromatic ring, and an amide functional group. The structural formula can be represented as follows:
This compound is characterized by its ability to undergo various chemical reactions, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The presence of the chloro and methyl groups enhances the compound's binding affinity and specificity towards its targets, which may include enzymes or receptors involved in inflammatory pathways.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against various strains of bacteria, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potency against multidrug-resistant strains, making it a candidate for further development in antibiotic therapies .
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. Its mechanism involves the modulation of inflammatory cytokines and enzymes, which are crucial in the pathogenesis of various inflammatory diseases. In vitro studies suggest that this compound can inhibit the expression of pro-inflammatory markers, thus potentially alleviating conditions such as arthritis and other inflammatory disorders .
Synthesis and Case Studies
The synthesis of this compound typically involves the reaction of 3-chloro-4-methyl aniline with 3-nitrobenzoyl chloride under controlled conditions. This method has been optimized for yield and purity through various purification techniques including recrystallization and chromatography.
Case Study: Antibacterial Evaluation
In a recent study published in MDPI, researchers synthesized several derivatives of nitrobenzamide compounds, including this compound. They conducted antibacterial evaluations against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited an MIC value comparable to existing antibiotics, suggesting its potential utility in treating bacterial infections .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key attributes:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 128 | Antimicrobial |
| 4-Iodo-3-nitrobenzamide | 64 | Antimicrobial |
| 4-[bis(2-hydroxyethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide | 256 | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
